molecular formula C6H13NO3 B13722837 threo-3-Hydroxy-L-leucine

threo-3-Hydroxy-L-leucine

Cat. No.: B13722837
M. Wt: 147.17 g/mol
InChI Key: ZAYJDMWJYCTABM-RFZPGFLSSA-N
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Description

Threo-3-Hydroxy-L-leucine: is a non-proteinogenic amino acid with a hydroxyl group at the β position

Preparation Methods

Synthetic Routes and Reaction Conditions: Threo-3-Hydroxy-L-leucine can be synthesized through various methods. One common approach involves the use of microbial hydroxylase and hydrolase enzymes. For instance, the hydroxylation of L-leucine using Fe(II)/α-ketoglutarate-dependent dioxygenase from Burkholderia ambifaria has been shown to produce this compound with high diastereoselectivity .

Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes due to their high regioselectivity and efficiency. The use of recombinant Escherichia coli expressing specific hydroxylase genes has been demonstrated to yield high amounts of the desired product .

Chemical Reactions Analysis

Types of Reactions: Threo-3-Hydroxy-L-leucine undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group at the β position makes it a versatile intermediate for further chemical modifications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like OsO4 and reducing agents such as NaBH4. Reaction conditions often involve mild temperatures and neutral pH to maintain the integrity of the hydroxyl group .

Major Products Formed: The major products formed from these reactions include various β-hydroxy amino acid derivatives, which can be further utilized in the synthesis of complex biologically active molecules .

Mechanism of Action

Threo-3-Hydroxy-L-leucine exerts its effects through various molecular pathways. It is known to interact with enzymes involved in amino acid metabolism, influencing their activity and leading to the production of bioactive metabolites. The hydroxyl group at the β position plays a crucial role in these interactions, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

  • Threo-3-Hydroxy-L-aspartic acid
  • Threo-3-Hydroxy-L-asparagine
  • Threo-3-Hydroxy-L-tyrosine

Comparison: Compared to these similar compounds, threo-3-Hydroxy-L-leucine is unique due to its specific hydroxylation pattern and its ability to serve as a versatile intermediate in various synthetic pathways. Its unique stereochemistry and reactivity make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R,3R)-2-azaniumyl-3-hydroxy-4-methylpentanoate

InChI

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m1/s1

InChI Key

ZAYJDMWJYCTABM-RFZPGFLSSA-N

Isomeric SMILES

CC(C)[C@H]([C@H](C(=O)[O-])[NH3+])O

Canonical SMILES

CC(C)C(C(C(=O)[O-])[NH3+])O

Origin of Product

United States

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